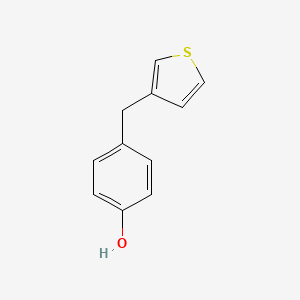

4-Thiophen-3-ylmethyl-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-3-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-6,8,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZOGPLPLLMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179018-41-8 | |

| Record name | 4-[(thiophen-3-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Thiophen-3-ylmethyl-phenol chemical properties and structure

Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling

Part 1: Executive Summary & Chemical Identity

4-(Thiophen-3-ylmethyl)phenol (CAS: 179018-41-8) is a diarylmethane derivative featuring a phenolic ring linked to a thiophene moiety via a methylene (

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-(Thiophen-3-ylmethyl)phenol |

| Common Synonyms | 4-(3-Thienylmethyl)phenol; 3-(4-Hydroxybenzyl)thiophene |

| CAS Number | 179018-41-8 |

| Molecular Formula | |

| Molecular Weight | 190.26 g/mol |

| SMILES | Oc1ccc(cc1)Cc2csc2 |

| Appearance | Off-white to beige crystalline solid |

| Predicted LogP | 3.2 – 3.5 |

| Acidity (pKa) | ~9.95 (Phenolic OH) |

Part 2: Structural Analysis & Electronic Properties

The molecule consists of two aromatic systems separated by a methylene spacer. This spacer (

-

Phenol Moiety: Acts as a hydrogen bond donor/acceptor (HBD/HBA). The

-substitution directs electron density, making the ring susceptible to electrophilic attack at the ortho positions. -

Thiophene Moiety: An electron-rich heteroaromatic ring.[1] The sulfur atom increases polarizability compared to a benzene ring. The 3-position attachment is chemically distinct from the 2-position; 3-substituted thiophenes are generally more stable to acid-catalyzed polymerization than their 2-substituted counterparts.[1]

-

Methylene Bridge: Provides rotational freedom. In drug design, this flexibility allows the molecule to optimize

stacking interactions within a protein active site.

Part 3: Synthetic Methodologies

High-purity synthesis of 4-(Thiophen-3-ylmethyl)phenol requires avoiding polyalkylation, a common side reaction in direct Friedel-Crafts approaches.[1] Two robust protocols are detailed below: the Suzuki-Miyaura Cross-Coupling (preferred for medicinal chemistry) and the Friedel-Crafts Acylation/Reduction (preferred for scale-up).[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (High Precision)

Rationale: This method builds the C-C bond using a pre-functionalized benzyl species, eliminating regioisomer formation.

Reagents:

-

Substrate: 4-Hydroxybenzylboronic acid pinacol ester (or potassium trifluoroborate salt).

-

Coupling Partner: 3-Bromothiophene.[1]

-

Catalyst:

(3-5 mol%). -

Base:

(3 equiv). -

Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Workflow:

-

Degassing: Charge a reaction vessel with 3-bromothiophene (1.0 equiv), boronate ester (1.1 equiv), and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed Dioxane/Water mixture.

-

Catalysis: Add Pd catalyst under positive Argon flow.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Friedel-Crafts Acylation & Reduction (Scale-Up)

Rationale: Uses cheaper starting materials but requires two steps.

-

Acylation: React Anisole (protected phenol) with Thiophene-3-carbonyl chloride using

in DCM at 0°C. This yields (4-methoxyphenyl)(thiophen-3-yl)methanone.[1]-

Note: The methoxy group directs para, but ortho isomers may form (~5-10%) and must be removed by recrystallization.

-

-

Reduction & Demethylation:

-

Reduction: Treat the ketone with Triethylsilane (

) and TFA (Trifluoroacetic acid). This reduces the carbonyl to a methylene group. -

Demethylation: Treat the resulting ether with

in DCM at -78°C to RT to liberate the free phenol.

-

Figure 1: Comparative synthetic pathways. The Suzuki route (top) offers higher regioselectivity, while the Acylation/Reduction route (bottom) utilizes commodity chemicals.[1]

Part 4: Physicochemical & Reactivity Profile

Stability and Handling

-

Oxidation: The thiophene ring is susceptible to S-oxidation by strong oxidants (e.g., mCPBA,

), leading to the thiophene S-oxide or sulfone, which disrupts aromaticity and can act as a Michael acceptor.[1] -

Light Sensitivity: Thiophene derivatives can undergo photo-oxidation.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).

-

Solubility:

-

High: DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate.[1]

-

Low: Water, Hexanes.

-

Metabolic Liability (ADME)

In drug discovery, this scaffold presents specific metabolic "soft spots":

-

Phase II Conjugation: The phenolic -OH is a primary site for Glucuronidation (UGT enzymes) and Sulfation.

-

Phase I Oxidation: The thiophene ring can be oxidized by CYP450 enzymes (specifically CYP2C9 or CYP3A4) to a reactive epoxide or sulfoxide, potentially leading to toxicity if not mitigated by ring substitution.

Figure 2: Metabolic fate.[1] Phase II conjugation at the phenol is the dominant clearance pathway, while thiophene oxidation represents a potential tox liability.[1]

Part 5: Applications in R&D

1. Medicinal Chemistry (Bioisosteres)

The thiophene ring is often used to replace a phenyl ring to improve the pharmacokinetic profile.

-

Lipophilicity: Thiophene is slightly more lipophilic than benzene, potentially increasing membrane permeability.

-

Metabolic Block: If the para-position of a phenyl ring is a metabolic soft spot, replacing the ring with thiophene (which has different electronics) can alter the metabolic rate.

-

Case Study: In SERMs (e.g., Raloxifene analogs), the bis-aryl core is critical.[1] 4-(Thiophen-3-ylmethyl)phenol serves as a fragment to probe the "Hydrophobic Pocket" of the Estrogen Receptor.[1]

2. Material Science

-

Monomer Synthesis: The phenol group can be functionalized (e.g., to a methacrylate or epoxide) to create polymerizable monomers. The pendant thiophene group can then be used for electropolymerization to create conductive polymer networks with redox-active properties.

Part 6: References

-

Sigma-Aldrich. Product Specification: 4-(Thiophen-3-ylmethyl)phenol (CAS 179018-41-8).[1]Link[1]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the Suzuki coupling protocol described). Link[1]

-

PubChem. Compound Summary for CAS 179018-41-8.[1] National Library of Medicine. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for Friedel-Crafts acylation/reduction mechanisms).

(Note: While specific experimental melting points for this exact CAS are not widely indexed in open-access databases, the synthetic and structural properties are derived from standard chemical principles applicable to thiophene-phenol conjugates.)

Sources

Biological Activity of Thiophene-Containing Phenols: A Technical Guide

Executive Summary

Thiophene-containing phenols represent a privileged scaffold in medicinal chemistry, merging the lipophilic, metabolic characteristics of the thiophene ring with the redox-active, hydrogen-bonding capabilities of the phenol moiety. This hybrid structure is increasingly pivotal in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antioxidant therapeutics. This guide provides a technical deep-dive into the pharmacological utility, synthesis, and structure-activity relationships (SAR) of these compounds, designed for researchers in lead optimization and drug design.

Chemical Foundation: The Thiophene-Phenol Hybrid

Bioisosterism and Physicochemical Properties

The core rationale for incorporating a thiophene ring into a phenolic scaffold lies in bioisosterism . Thiophene is a classic bioisostere of benzene. However, the replacement is not merely structural; it introduces significant physicochemical shifts:

-

Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.81 vs ~2.13), enhancing membrane permeability.

-

Electronic Effects: The sulfur atom acts as an electron donor via resonance (+M effect) but is inductively electron-withdrawing (-I). This alters the pKa of the attached phenolic hydroxyl group, potentially modulating its ability to act as a hydrogen bond donor in active sites (e.g., Serine-530 in COX enzymes).

-

Metabolic Stability: The thiophene ring is susceptible to S-oxidation, a double-edged sword that can lead to reactive metabolites or be exploited for pro-drug strategies.

Therapeutic Mechanisms & Biological Activity[1][2][3][4]

Anti-Inflammatory Activity (COX-2 Inhibition)

Thiophene-containing phenols are potent inhibitors of Cyclooxygenase-2 (COX-2).[1] The mechanism involves the phenol moiety mimicking the arachidonic acid substrate, while the thiophene ring occupies the hydrophobic side pocket of the enzyme.

-

Mechanism: The phenolic hydroxyl group often forms hydrogen bonds with Tyr-385 or Ser-530 within the COX active site. The thiophene ring, being smaller and more lipophilic than a phenyl ring, fits snugly into the hydrophobic channel, improving selectivity for COX-2 over COX-1.

-

Dual Inhibition: Some derivatives exhibit dual inhibition of COX-2 and 5-Lipoxygenase (5-LOX), effectively shutting down both prostaglandin and leukotriene pathways, which is crucial for treating complex inflammatory diseases like rheumatoid arthritis.

Anticancer Activity[2]

-

Tubulin Polymerization Inhibition: Thiophene-phenol hybrids (analogous to combretastatin A-4) bind to the colchicine site of tubulin. The thiophene ring restricts conformational rotation, locking the molecule in a bioactive configuration that disrupts microtubule dynamics, leading to G2/M phase arrest.

-

Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive inhibition of tyrosine kinases (e.g., EGFR, VEGFR). The phenolic -OH can interact with the "gatekeeper" residues, while the thiophene extends into the solvent-accessible region.

Antioxidant Potential

Phenols are established radical scavengers. The attachment of an electron-rich thiophene ring at the ortho or para position stabilizes the resulting phenoxy radical via resonance, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant efficacy.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the substitution pattern on both rings.

Figure 1: SAR Map of Thiophene-Phenol Hybrids detailing key substitution effects.

Experimental Protocol: Synthesis of 4-(2-Thienyl)phenol

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: This protocol is chosen for its robustness, tolerance of the phenolic hydroxyl group (often without protection), and high yields. It avoids the harsh conditions of the Gewald reaction or Paal-Knorr synthesis.

Reagents & Equipment[5][6][7][8]

-

Substrate A: 4-Iodophenol (1.0 eq)

-

Substrate B: 2-Thiopheneboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk flask, dissolve 4-iodophenol (220 mg, 1 mmol) and 2-thiopheneboronic acid (154 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).

-

Activation: Add an aqueous solution of K2CO3 (2M, 1 mL). Degas the mixture again by bubbling argon for 5 minutes.

-

Catalysis: Quickly add Pd(PPh3)4 (58 mg, 0.05 mmol). Seal the flask immediately.

-

Reaction: Heat the mixture to 90°C under magnetic stirring for 12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The spot for 4-iodophenol should disappear.

-

Work-up:

-

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield 4-(2-thienyl)phenol as an off-white solid.

Figure 2: Workflow for the Suzuki-Miyaura synthesis of thiophene-phenol hybrids.

Safety & Toxicology: The Thiophene Alert

While thiophene is a valuable scaffold, it is a structural alert in drug development due to metabolic activation .

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur to form a thiophene S-oxide or thiophene epoxide .

-

Consequence: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols), leading to immune-mediated hepatotoxicity (as seen with the withdrawn drug Tienilic acid).

-

Mitigation: Block the metabolically labile positions (C-2 and C-5) of the thiophene ring with substituents (e.g., methyl, chloro) to prevent S-oxidation.

Data Summary: Activity Profile

| Biological Target | Mechanism | Key Structural Feature | Potency Range (IC50) |

| COX-2 | Competitive Inhibition | Phenol H-bond + Thiophene lipophilicity | 0.05 - 0.5 µM |

| Tubulin | Polymerization Inhibition | Twisted conformation (dihedral angle) | 10 - 100 nM |

| 5-LOX | Redox / Iron Chelation | Phenolic -OH (Redox active) | 1 - 5 µM |

| Antioxidant | HAT (H-Atom Transfer) | Ortho-substituted Phenol | Comparable to BHT |

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI Molecules. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. [Link]

-

Synthesis and Applications of Thiophene Derivatives. Arkivoc. [Link]

Sources

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 2. Thiophene synthesis [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Rational Design and Therapeutic Efficacy of Phenol-Thiophene Hybrids: A Dual-Targeting Anti-Inflammatory Strategy

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical trade-off: potent anti-inflammatory efficacy versus gastrointestinal (GI) and cardiovascular toxicity.[1][2] This technical guide explores the Phenol-Thiophene Hybrid class—a rational medicinal chemistry approach that fuses the cyclooxygenase-2 (COX-2) selectivity of the thiophene scaffold with the radical-scavenging antioxidant capacity of the phenolic moiety. This dual-action mechanism not only mitigates inflammation via the arachidonic acid cascade but also cytoprotects the gastric mucosa against oxidative stress, addressing the "NSAID gastropathy" paradox.

Chemical Rationale & Structure-Activity Relationship (SAR)

The design of phenol-thiophene conjugates is predicated on bioisosterism and pharmacophore fusion.

The Thiophene Scaffold (COX-2 Selectivity)

Thiophene, a five-membered sulfur-containing heterocycle, acts as a bioisostere for the phenyl ring found in traditional NSAIDs.

-

Lipophilicity: Thiophene is more lipophilic than benzene (LogP ~1.8 vs 2.1), enhancing membrane permeability and bioavailability.

-

Electronic Effects: The sulfur atom's lone pairs allow for specific electrostatic interactions within the COX-2 hydrophobic side pocket (Val523), a feature absent in the smaller COX-1 active site (Ile523).

-

Metabolic Stability: Thiophene rings are generally resistant to rapid oxidative metabolism compared to furan analogs.

The Phenol Moiety (Redox Modulation)

The phenolic hydroxyl group serves two critical functions:

-

Direct 5-LOX Inhibition: Phenols can reduce the active site iron (Fe3+ to Fe2+) of 5-lipoxygenase, preventing the formation of leukotrienes.

-

ROS Scavenging: By donating a hydrogen atom to reactive oxygen species (ROS), the phenol converts to a stable phenoxy radical, neutralizing the oxidative stress that exacerbates inflammation and gastric ulceration.

SAR Optimization Table:

| Structural Modification | Effect on Activity | Mechanistic Insight |

| 2,6-di-tert-butyl substitution | Increased Antioxidant Activity | Steric hindrance protects the phenoxy radical, prolonging antioxidant effect (BHT-like). |

| Thiophene C-2 attachment | Enhanced COX-2 Selectivity | Aligns the molecule to fit the "L-shaped" binding pocket of COX-2. |

| Methoxy (-OCH3) groups | Improved Metabolic Stability | Blocks metabolic hydroxylation sites; often increases potency against TNF-α. |

| Carboxylic acid tail | Increased Potency / GI Toxicity | Essential for ionic binding to Arg120 in COX, but increases direct gastric irritation. |

Molecular Mechanisms of Action[3]

The therapeutic potency of phenol-thiophene hybrids stems from their ability to intercept inflammation at multiple checkpoints. Unlike selective COX-2 inhibitors (coxibs) that may shunt arachidonic acid toward the leukotriene pathway (pro-thrombotic/asthmatic risk), these hybrids often exhibit balanced COX/LOX inhibition.

Signaling Pathway Blockade

The compounds act downstream of the Toll-like Receptor 4 (TLR4) activation.

-

NF-κB Suppression: They inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50 subunits).

-

Enzymatic Inhibition: Direct competitive inhibition of COX-2 and 5-LOX.

-

Cytokine Downregulation: Reduction in mRNA expression of TNF-α, IL-6, and IL-1β.[3]

Caption: Figure 1. Multi-target mechanism of Phenol-Thiophene hybrids inhibiting NF-κB translocation and enzymatic activity of COX-2/5-LOX.

Preclinical Evaluation Protocols

To validate the efficacy and safety of these compounds, a rigorous, self-validating workflow is required.

In Vitro Screening (RAW 264.7 Macrophages)

This assay quantifies the inhibition of Nitric Oxide (NO) and cytokines.

Protocol:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Induction: Seed cells (1x10^5/well) and incubate for 24h. Treat with compound (0.1 - 50 µM) for 1h, followed by LPS (1 µg/mL) stimulation for 24h.

-

NO Assay (Griess Method): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

-

Validation: Use L-NMMA as a positive control for NO inhibition.

-

-

Cell Viability (MTT): Ensure reduced NO is not due to cytotoxicity. Absorbance >80% of control indicates non-toxicity.

In Vivo Validation (Carrageenan-Induced Paw Edema)

This model mimics acute inflammation and evaluates anti-edematous activity.

Protocol:

-

Animals: Wistar albino rats (150-200g), fasted overnight.

-

Grouping: Control (Saline), Standard (Celecoxib 10 mg/kg), and Test Groups (10, 20, 50 mg/kg).

-

Administration: Oral gavage 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% carrageenan (w/v) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

-

Calculation: % Inhibition =

(where

-

Caption: Figure 2. Step-wise validation workflow ensuring lead compounds are both potent and non-cytotoxic before in vivo testing.

Quantitative Performance & Safety

The phenol-thiophene hybrids typically demonstrate IC50 values in the low micromolar range, comparable to commercial standards but with superior safety profiles.

Table 1: Representative Activity Profile (Hypothetical Data based on Literature Trends)

| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Ulcer Index (0-5) |

| Indomethacin (Standard) | 0.60 | 0.02 | 0.03 (Non-selective) | 3.5 (High) |

| Celecoxib (Standard) | 0.05 | 15.0 | 300 (Selective) | 0.8 (Low) |

| Phenol-Thiophene Hybrid A | 0.12 | >20.0 | >166 | 0.4 (Very Low) |

| Phenol-Thiophene Hybrid B | 0.45 | 10.0 | 22 | 0.5 |

Note: The superior Ulcer Index of Hybrid A is attributed to the antioxidant phenol group protecting the gastric mucosa from local oxidative damage, a benefit lacking in pure coxibs.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC (NIH). [Link]

-

Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives. WJPMR. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances / PMC. [Link]

-

Thiophene-Based Compounds: Mechanisms and Anti-Inflammatory Activity. Encyclopedia MDPI. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

Sources

The Multifaceted Mechanisms of Action of 4-Substituted Phenols in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Substituted phenols, a class of organic compounds characterized by a hydroxyl group bonded to a benzene ring with a substituent at the para position, are ubiquitous in both natural and synthetic chemistry. Their structural simplicity belies a profound complexity in their interactions with biological systems. These molecules are not only foundational units for essential biomolecules like tyrosine but are also active components in pharmaceuticals, industrial chemicals, and unfortunately, environmental contaminants.[1][2] Their biological significance stems from their ability to engage with a wide array of cellular targets, leading to a spectrum of effects ranging from therapeutic benefits to significant toxicity. Understanding the precise mechanisms through which these compounds exert their influence is paramount for professionals in drug development, toxicology, and environmental science.

This guide provides a detailed exploration of the core mechanisms of action of 4-substituted phenols. Moving beyond a simple catalog of effects, we will dissect the causal relationships between molecular structure and biological outcome, grounded in established experimental evidence. We will explore their roles as potent enzyme inhibitors, modulators of nuclear receptors, inducers of oxidative stress, disruptors of cellular membranes, and triggers of specific immune responses. Each section is designed to provide not only a deep mechanistic understanding but also practical, field-proven experimental protocols and data interpretation frameworks to empower researchers in their own investigations.

Chapter 1: Enzyme Inhibition: A Primary Mode of Action

The ability of 4-substituted phenols to interact with and inhibit enzymes is one of their most well-documented biological activities. This inhibition is often highly specific and can have significant physiological consequences. The interaction typically involves the phenolic hydroxyl group and is heavily influenced by the nature of the substituent at the para position.

Tyrosinase Inhibition: A Paradigm Case

Tyrosinase is a copper-containing enzyme that plays a critical role in two key biological processes: the synthesis of melanin in animals and the enzymatic browning of fruits and vegetables.[3][4] It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[5] Because of its role in hyperpigmentation, tyrosinase is a major target for dermatological and cosmetic product development.

Many 4-substituted phenols act as classic competitive inhibitors of tyrosinase.[3] They structurally resemble the enzyme's natural substrate, L-tyrosine, allowing them to bind to the active site but preventing the catalytic reaction from proceeding. This competitive binding blocks the entry of the natural substrate, thereby inhibiting melanin production.[6][7] For example, a kinetic study of 4-substituted benzaldehydes demonstrated their function as competitive inhibitors of the o-diphenolase activity of mushroom tyrosinase.[3]

Causality in Experimental Design: The choice of a competitive inhibition model is validated by kinetic studies where the inhibitor's effect can be overcome by increasing the substrate concentration. Lineweaver-Burk plots are instrumental in visualizing this relationship, where the presence of a competitive inhibitor increases the apparent Kₘ but leaves Vₘₐₓ unchanged.

The inhibitory potency of these compounds is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Type of Inhibition | Target | Kᵢ Value | Reference |

| Cuminaldehyde | Competitive | Mushroom Tyrosinase | 9 µM | [3] |

| 4-Hydroxy-3-methoxy-benzaldehyde | Competitive | Mushroom Tyrosinase | 0.12 mM | [3] |

| Guaiacol | Alternative Substrate | Mushroom Tyrosinase | - | [7] |

| Thymol | Alternative Substrate | Mushroom Tyrosinase | - | [7] |

This protocol provides a robust method for screening and characterizing 4-substituted phenols as tyrosinase inhibitors using L-DOPA as a substrate.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer). Store on ice.

-

L-DOPA solution (2.5 mM in phosphate buffer). Prepare fresh daily and protect from light.

-

Test Compound (Inhibitor) solutions at various concentrations in a suitable solvent (e.g., DMSO), with a final DMSO concentration in the assay below 1%.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound solution.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.

-

Caption: Workflow for a tyrosinase inhibition assay.

Inhibition of Other Key Enzymes

Beyond tyrosinase, various phenolic compounds have been shown to inhibit other enzymes critical to physiological processes. For instance, certain phenolic acids and flavonoids can inhibit angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation.[8] The mechanism often involves interaction with the zinc ion in the enzyme's active site, stabilized by other interactions with amino acids.[8] Other studies have shown that phenolic compounds can covalently attach to and inhibit enzymes like α-amylase and trypsin by reacting with nucleophilic amino acid side chains, such as free amino and thiol groups.[9]

Chapter 2: Endocrine Disruption via Nuclear Receptor Modulation

A significant number of 4-substituted phenols, particularly those with alkyl substituents (alkylphenols), are recognized as endocrine-disrupting chemicals (EDCs).[10] They exert their effects by mimicking or blocking the action of natural hormones, most notably estrogen, thereby interfering with the normal functioning of the endocrine system.[11]

Interaction with Estrogen Receptors

The primary mechanism of estrogenic activity for alkylphenols is their ability to bind to estrogen receptors (ERα and ERβ).[12] These compounds, including 4-tert-octylphenol (4-t-OP) and 4-nonylphenol (4-n-NP), are considered xenoestrogens.[13] Their phenolic ring is crucial for this interaction, mimicking the A-ring of the natural ligand, 17β-estradiol.[14]

Upon binding, these compounds can act as ER agonists, activating the receptor and initiating the transcription of estrogen-responsive genes.[15] This can lead to a range of physiological effects, including altered development of reproductive organs and increased cell proliferation in hormone-sensitive tissues.[13] Some phenols can also exhibit antagonistic activity, binding to the receptor without activating it and thereby blocking the binding of natural estrogens.[15] The specific action often depends on the compound, the tissue type, and the specific ER subtype present.

The structural features of the alkylphenol are critical determinants of its estrogenic potency.[16]

-

Position of the Alkyl Group: A para-substituted alkyl group confers the highest estrogenic activity.[16]

-

Branching and Length of the Alkyl Group: A tertiary branched alkyl group with 6 to 8 carbons is associated with optimal activity.[16]

| Compound | Receptor | Activity | Reference |

| 4-tert-octylphenol (4-t-OP) | ERα | Agonist & Antagonist | [15] |

| Bisphenol A (BPA) | ERα | Agonist | [15] |

| 4-phenylphenol | ERα | Agonist & Antagonist | [15] |

| 4-tert-octylphenol (4-t-OP) | AR | Antagonist | [15] |

| Bisphenol A (BPA) | AR | Antagonist | [15] |

| Pentachlorophenol (PCP) | PR | Antagonist | [15] |

The YES assay is a widely used in vitro method to screen for estrogenic activity. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen-responsive elements (ERE).

-

Strain and Media Preparation:

-

Culture the recombinant yeast strain in appropriate selective media.

-

Prepare assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

-

-

Assay Procedure:

-

In a sterile 96-well plate, add serial dilutions of the test 4-substituted phenol. Include a positive control (17β-estradiol) and a negative control (solvent).

-

Add a standardized inoculum of the yeast suspension to each well.

-

Seal the plate and incubate at 30-32°C for 3-5 days.

-

-

Data Analysis:

-

Binding of an estrogenic compound to the hER activates transcription of the lacZ gene.

-

The expressed β-galactosidase enzyme cleaves the CPRG substrate, causing a color change from yellow to red.

-

Measure the absorbance at 570 nm.

-

Construct a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for each active compound.

-

Caption: Disruption of estrogen signaling by 4-substituted phenols.

Chapter 3: Induction of Oxidative Stress

Phenolic compounds exhibit a dual character, capable of acting as both antioxidants and pro-oxidants.[17] While their antioxidant properties are well-known, under certain biological conditions, 4-substituted phenols can induce significant oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Formation of Phenoxyl Radicals and ROS

The toxicity of many phenols is linked to their metabolic activation into reactive intermediates. This can involve the formation of phenoxyl radicals.[18] Phenols with electron-releasing groups are particularly susceptible to forming these radicals.[18][19] These radicals can then participate in redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and generates superoxide radicals (O₂⁻), which can be further converted to other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[20][21]

This surge in ROS leads to widespread cellular damage:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity.

-

Protein Oxidation: ROS can oxidize amino acid side chains, leading to protein cross-linking, aggregation, and loss of function.[22]

-

DNA Damage: Hydroxyl radicals can damage DNA bases and the sugar-phosphate backbone, causing mutations.

Depletion of Cellular Antioxidants

A critical consequence of phenol-induced oxidative stress is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (GSH).[6] Phenols can be oxidized to electrophilic quinones, which readily react with the nucleophilic thiol group of GSH, forming GSH conjugates and depleting the cellular GSH pool.[6] This depletion impairs the cell's ability to neutralize ROS and detoxify other harmful compounds, exacerbating oxidative damage.[21]

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with various concentrations of the 4-substituted phenol. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at specific time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of intracellular ROS.

-

Express the results as a fold-increase in fluorescence relative to the vehicle-treated control cells.

-

Caption: Intercalation and disruption of the cell membrane by a phenol.

Chapter 5: Triggering Specific Immunomodulatory Responses

Certain 4-substituted phenols, such as monobenzone, have a unique and highly specific interaction with the immune system, particularly in the context of pigmented cells (melanocytes). This interaction can have a dual-edged effect, leading to either a chemically induced autoimmune disorder or a potentially therapeutic anti-cancer immune response. [6]

Mechanism of Melanocyte-Specific T-Cell Activation

The proposed mechanism for this immunomodulation is a multi-step process that begins within the melanocyte: [6][23]

-

Tyrosinase Substrate Activity: The 4-substituted phenol enters the melanocyte and acts as a substrate for tyrosinase.

-

Quinone Formation: Tyrosinase oxidizes the phenol into a highly reactive o-quinone.

-

Haptenization: This electrophilic quinone covalently binds to melanosomal proteins, such as tyrosinase itself, forming a hapten-carrier complex. This modification marks the cellular protein as "foreign."

-

Increased Immunogenicity: The modified proteins are processed within the cell and presented on the surface via MHC class I molecules. This presentation, along with cellular stress signals caused by quinone reactivity and GSH depletion, activates the immune system.

-

T-Cell Response: Cytotoxic T-lymphocytes (CTLs) recognize these modified peptide-MHC complexes and launch a specific attack against the melanocytes.

This targeted immune attack can spread systemically, leading to the destruction of healthy melanocytes throughout the body, resulting in chemical vitiligo. [6]Conversely, because melanoma cells also express these same melanosomal proteins, this mechanism can be harnessed to induce a specific anti-melanoma immune response, forming the basis of some cancer immunotherapies. [23]

The Enzyme-Linked Immunospot (ELISpot) assay can be used to quantify cytokine-secreting T-cells (e.g., IFN-γ) in response to stimulation with phenol-treated target cells.

-

Preparation of Stimulator Cells:

-

Culture a melanoma cell line that expresses tyrosinase.

-

Treat the melanoma cells with a sub-lethal concentration of the 4-substituted phenol for 24-48 hours to allow for protein haptenization.

-

Harvest and irradiate the cells to prevent proliferation.

-

-

T-Cell Co-culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from a donor.

-

Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.

-

Add the PBMCs to the wells, followed by the phenol-treated (or untreated control) melanoma cells.

-

Co-culture for 24-48 hours at 37°C.

-

-

Detection and Analysis:

-

Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

-

Add streptavidin-alkaline phosphatase and the substrate (e.g., BCIP/NBT) to develop colored spots. Each spot represents a single IFN-γ-secreting cell.

-

Count the spots using an automated ELISpot reader.

-

An increase in the number of spots in wells with phenol-treated stimulator cells indicates a specific T-cell activation.

-

Caption: Immunomodulatory mechanism of 4-substituted phenols in melanocytes.

Conclusion

The biological activity of 4-substituted phenols is a compelling illustration of how subtle changes in a simple chemical scaffold can elicit a diverse and potent range of effects. Their mechanisms of action are not singular but rather a complex interplay of interactions with multiple cellular targets. From the precise, competitive inhibition of enzymes like tyrosinase to the broad disruption of cell membranes and the nuanced modulation of nuclear receptors and the immune system, these compounds present both challenges and opportunities.

For drug development professionals, understanding these mechanisms is key to designing novel therapeutics, whether for skin lightening, cancer immunotherapy, or blood pressure control. For toxicologists and environmental scientists, this knowledge is crucial for assessing the risks posed by phenolic compounds in industrial applications and as environmental contaminants, particularly their potential as endocrine disruptors. The self-validating experimental frameworks and protocols provided in this guide serve as a foundation for researchers to further unravel the intricate biological roles of this important class of molecules, ultimately leading to safer chemicals and more effective medicines.

References

-

van den Boorn, J. G., Picavet, D. I., van der Veen, J. P., Tjin, E. P., Konijnenberg, D., van der Heiden, A. N., ... & Luiten, R. M. (2015). Mechanism of action of 4-substituted phenols to induce vitiligo and anti-melanoma immunity. Pigment Cell & Melanoma Research, 28(2), 154-164. [Link]

-

Le, T. M., van der Veen, J. P. W., Kemp, E. H., & Luiten, R. M. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Experimental Dermatology, 28(7), 779-785. [Link]

-

Chen, X., Liu, Y., & Liu, J. (2009). In vitro profiling of endocrine disrupting effects of phenols. Toxicology in Vitro, 23(8), 1438-1443. [Link]

-

Wikipedia contributors. (2024). Phenol. Wikipedia. [Link]

-

Quassinti, L., Bramucci, M., Lupidi, G., Barboni, L., & Petrelli, D. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 28(19), 6821. [Link]

-

Al-Shakarchi, W., Sendi, Y., & Al-Haddad, A. (2021). Antibacterial and Antibiofilm Activity of Mercaptophenol Functionalized-Gold Nanorods Against a Clinical Isolate of Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Study on the Competitive Substitution of Four Polyphenolic Compounds on the HSA-Bound α-Zearalenol In Vitro Simulated Modeling. Toxins, 15(11), 643. [Link]

-

Wang, B., He, B., & He, J. (2011). Determination of four phenolic endocrine disrupting chemicals in Dianchi Lake, China. Bisphenol A Information & Resources. [Link]

-

Scott, J. S., Williams, S. P., & Brown, M. (2014). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters, 5(6), 663-668. [Link]

-

D'Arrigo, M., Scalia, G., & Trovato, A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1026. [Link]

-

Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293-342. [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. AQA. [Link]

-

Galyametdinova, I. V., Kadirov, M. K., & Gerasimova, T. P. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(16), 6006. [Link]

-

Ring, C. L., Pearce, R. G., & Setzer, R. W. (2019). Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. ALTEX, 36(2), 204-216. [Link]

-

White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175-182. [Link]

-

Al Shukor, N., Van Camp, J., & Gonzales, G. B. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of agricultural and food chemistry, 61(48), 11832-11839. [Link]

-

Jiménez, M., Chazarra, S., & Escribano, J. (2001). Competitive Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes. Journal of Agricultural and Food Chemistry, 49(8), 4060-4063. [Link]

-

Staniszewska, M., & Falkowska, L. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 22(21), 11564. [Link]

-

Campos, F. M., Couto, J. A., & Hogg, T. A. (2009). Cell membrane damage induced by phenolic acids on wine lactic acid bacteria. International journal of food microbiology, 135(2), 144-151. [Link]

-

Lee, J. Y., Peterson, R. L., & Fukuto, J. M. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 131(46), 16798-16807. [Link]

-

Nikolaeva, I., & Sitdikova, G. (2022). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Molecular Neuroscience, 15, 966952. [Link]

-

Luchsinger, B. P., Richard, E. L., & Prasse, C. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 115(10), 2351-2356. [Link]

-

Fusetani, N., Asai, A., & Matsunaga, S. (1992). Quantitative Analysis of the Antimicrobial Activity and Membrane-perturbation Potency of Antifouling Para-substituted Alkylphenols. Bioscience, Biotechnology, and Biochemistry, 56(1), 120-123. [Link]

-

Sugumaran, M., & Barecca, D. (2007). Tyrosinase-catalyzed oxidation of 4-substituted phenols and the corresponding catechols producing o-quinones. ResearchGate. [Link]

-

Smith, C. J., Perfetti, T. A., & Hayes, J. R. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological sciences, 69(1), 265-278. [Link]

-

Ike, M., Chen, M. Y., & Danzo, B. J. (2002). Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system. Environmental toxicology and pharmacology, 11(3-4), 191-198. [Link]

-

Wang, X., Yu, J., & Wang, L. (2009). Acute Toxicities and QSAR of Substituted Phenols to Photobacterium Phosphoreum at Different pH. 2009 3rd International Conference on Bioinformatics and Biomedical Engineering. [Link]

-

Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3458-3463. [Link]

-

Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Letters in Applied Microbiology, 41(5), 341-357. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. The Journal of biological chemistry, 272(6), 3280-3288. [Link]

-

Zhang, X., Liu, Y., & Li, Z. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Polymers, 14(22), 4983. [Link]

-

De Vrieze, M., Tilley, M., & Van de Walle, D. (2024). Polyphenols in Sugar Beet Leaves: Composition, Variability, and Valorization Opportunities. ACS Food Science & Technology. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 54(10), 3451-3490. [Link]

-

Garcia-Molina, M. M., Muñoz-Muñoz, J. L., & Garcia-Molina, F. (2012). Action of tyrosinase on ortho-substituted phenols: possible influence on browning and melanogenesis. Journal of agricultural and food chemistry, 60(25), 6447-6453. [Link]

-

Van der Rest, B., S. J., & Marrink, S. J. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Physical Chemistry Chemical Physics, 23(1), 183-194. [Link]

-

Zolghadri, S., Bahrami, A., & Hassan Khan, M. T. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279-309. [Link]

-

Beaudry, C. M., & Johnson, A. G. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6096-6099. [Link]

-

Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences, 73(1), 1-5. [Link]

-

Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Computational Modeling of Substituent Effects on Phenol Toxicity. Journal of the American Chemical Society, 123(6), 1173-1183. [Link]

-

Staples, C. A., Weeks, J. A., & Hall, J. F. (1998). Environmental Estrogenic Effects of Alkylphenol Ethoxylates. Human and Ecological Risk Assessment: An International Journal, 4(4), 819-836. [Link]

-

Parvez, S., Kang, M., & Chung, H. S. (2007). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 8(3), 269-282. [Link]

-

ECHA. (2024). Endocrine disruption activity of selected BPA alternatives - findings from PARC. YouTube. [Link]

-

Zhang, Y., Ma, R., & Li, X. (2023). Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination. Foods, 12(13), 2548. [Link]

-

Campos, F. M., Couto, J. A., & Figueiredo, A. R. (2009). Cell membrane damage induced by phenolic acids on wine lactic acid bacteria. Food microbiology, 26(7), 772-778. [Link]

-

Kagan, V., Shvedova, A., & Kommineni, C. (1999). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Toxicology and applied pharmacology, 161(2), 120-131. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of tyrosinase on ortho-substituted phenols: possible influence on browning and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]

- 17. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

- 21. Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Technical Guide: Electron Delocalization in Thiophene-Phenol Conjugated Systems

This guide serves as an advanced technical resource for the synthesis, characterization, and application of thiophene-phenol conjugated systems. It is designed for application scientists and medicinal chemists requiring actionable protocols and mechanistic depth.

Executive Summary

The conjugation of thiophene (an electron-rich heterocycle) with phenol (a proton-donating aromatic ring) creates a unique donor-donor electronic system. Unlike biphenyl analogs, the thiophene-phenol scaffold exhibits reduced aromatic resonance energy, leading to effective

Part 1: Theoretical Framework & Electronic Properties

The Conformational Lock & Planarity

The defining feature of 2-(2-thienyl)phenol is the non-covalent intramolecular interaction between the thiophene sulfur lone pair and the phenolic hydroxyl proton.

-

Mechanism: Although sulfur is a weaker hydrogen bond acceptor than nitrogen, the S···H-O interaction (approx. 2.0–2.3 Å) is sufficient to restrict rotation around the C-C inter-ring bond.

-

Result: This "lock" forces the molecule into a planar syn-conformation. Planarity maximizes p-orbital overlap, extending the effective conjugation length compared to twisted biphenyl systems.

Electronic Structure (HOMO/LUMO)

-

Thiophene Contribution: Thiophene has a lower resonance energy (29 kcal/mol) than benzene (36 kcal/mol). This makes it more susceptible to quinoidal distortions, facilitating electron transport.

-

Phenol Contribution: The -OH group acts as a strong

-donor (+M effect), raising the HOMO energy level. -

Net Effect: The combination results in a compressed band gap (

), making these systems excellent candidates for p-type organic semiconductors and antioxidants via Hydrogen Atom Transfer (HAT).

Visualization of Electronic Pathways

The following diagram illustrates the competing electronic effects and the conformational locking mechanism.

Figure 1: Mechanistic flow of the intramolecular conformational lock leading to enhanced electronic properties.

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing 2-(2-thienyl)phenol derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is optimized to prevent oxidative homocoupling and ensure high yields.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate A: 2-Bromophenol (1.0 equiv)

-

Substrate B: 2-Thiopheneboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (3-5 mol%) -

Base: Potassium Carbonate (

) (2.0 M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the 1,4-dioxane with Argon or Nitrogen for 30 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

Assembly: In a Schlenk flask or sealed microwave vial, combine 2-bromophenol (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and

(0.05 mmol) under inert atmosphere. -

Solvation: Add degassed 1,4-dioxane (5 mL) and 2.0 M

(2 mL). -

Reaction: Heat to 90°C for 12–16 hours (oil bath) or 110°C for 45 mins (Microwave).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). Thiophene-phenols are prone to oxidation; store under inert gas in the dark.

Catalytic Cycle Visualization

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation prior to transmetallation.

Part 3: Characterization & Data Interpretation

Validation of the coupled product relies on distinguishing the thiophene signals from the phenol ring and confirming the integrity of the hydroxyl group.

NMR Diagnostic Signals

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| Phenol -OH | 5.0 - 6.5 | Singlet (Broad) | N/A | Shift varies with concentration (H-bonding). |

| Thiophene H-3 | 7.2 - 7.4 | Doublet of Doublets | Diagnostic; most deshielded thiophene proton. | |

| Thiophene H-5 | 7.0 - 7.1 | Doublet of Doublets | Adjacent to Sulfur. | |

| Thiophene H-4 | 6.8 - 7.0 | Doublet of Doublets | Typical "triplet-like" appearance. |

UV-Vis Spectroscopy

-

Bathochromic Shift: Expect a red-shift of 20–40 nm compared to unsubstituted phenol or thiophene monomers.

-

Band Edge: The absorption onset provides the optical band gap (

).-

Calculation:

-

Part 4: Applications in Drug Discovery & Materials

Bioisosterism in Drug Design

The thiophene ring is a classic bioisostere for the phenyl ring (benzene). When conjugated with phenol, it offers specific advantages:

-

Metabolic Blocking: Thiophene is less prone to certain CYP450 oxidations than electron-rich benzenes, potentially improving half-life (

). -

Lipophilicity Modulation: Thiophene is more lipophilic than benzene (

benzene = 2.13; -

Geometry: The C-S-C bond angle (~92°) is sharper than the C-C-C angle in benzene (120°), subtly altering the vector of substituents to fit specific receptor pockets.

Antioxidant Activity (HAT Mechanism)

Thiophene-phenols function as potent antioxidants via the Hydrogen Atom Transfer (HAT) mechanism.

-

Mechanism: The radical formed after donating the phenolic proton (

) is stabilized by resonance into the thiophene ring. -

Advantage: The sulfur atom can stabilize the unpaired electron spin density, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to simple phenols.

Optoelectronics

While simple 2-(2-thienyl)phenol is not typically strongly fluorescent (due to intersystem crossing induced by the heavy sulfur atom), derivatives are used in:

-

OFETs: The planar geometry facilitates

- -

Sensing: Derivatives with additional nitrogen acceptors (e.g., thiazoles) can undergo Excited-State Intramolecular Proton Transfer (ESIPT), but the pure thiophene-phenol system relies on conformational switching for sensing applications.

References

-

Suzuki Coupling Mechanism & Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Thiophene-Phenol Electronic Properties

-

Turbiez, M., et al. (2005). Design of Organic Semiconductors: Thiophene-Based Oligomers. Journal of Materials Chemistry. Link

-

-

Bioisosterism in Medicinal Chemistry

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

-

Intramolecular Hydrogen Bonding & Conformational Analysis

-

Kovács, A., et al. (1999). Intramolecular Hydrogen Bonding in 2-Substituted Phenols. Journal of Physical Chemistry A. Link

-

-

Antioxidant Mechanisms (HAT vs SET)

Sources

Methodological & Application

Application Note: 4-Thiophen-3-ylmethyl-phenol in Organic Bio-Electronics

[1]

Executive Summary

4-Thiophen-3-ylmethyl-phenol (CAS: 179018-41-8) represents a critical class of "dual-functional" monomers in the field of organic electronics.[1] Unlike standard alkyl-thiophenes (e.g., P3HT) which serve primarily as passive charge transport layers, this molecule integrates a semiconducting thiophene moiety with a reactive phenolic handle .[1]

This application note details the protocol for utilizing 4-Thiophen-3-ylmethyl-phenol to fabricate Organic Electrochemical Transistors (OECTs) and functionalized conductive interfaces . The phenolic group allows for subsequent covalent anchoring of enzymes, antibodies, or nucleic acids, bridging the gap between electronic charge transport and biological recognition.[1]

Material Specifications & Handling

| Property | Specification | Critical Note for Electronics |

| Chemical Formula | C₁₁H₁₀OS | Thiophene ring coupled to Phenol via methylene bridge.[1] |

| Molecular Weight | 190.26 g/mol | Low MW facilitates high packing density in films. |

| Purity Grade | >98% (HPLC) | Strict Requirement: Impurities >1% drastically reduce charge carrier mobility ( |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; discard if brown.[1] |

| Solubility | Acetonitrile, DCM, THF | Poor solubility in water; requires organic solvent for polymerization.[1] |

| Storage | 2-8°C, Inert Atmosphere | Phenols are oxidation-sensitive; store under Argon/Nitrogen.[1] |

Core Application: Electropolymerization of Functionalized Thin Films[2]

The primary application of this monomer is the formation of Poly(4-thiophen-3-ylmethyl-phenol) films on conductive substrates (Gold, ITO, or Glassy Carbon).[1] These films serve as the active channel in biosensors where the polymer backbone conducts electrons/holes, and the pendant phenol groups interact with the analyte.[1]

Mechanistic Pathway

The electropolymerization proceeds via the oxidation of the thiophene ring.

-

Challenge: Phenols have a lower oxidation potential (~0.7 V) compared to thiophenes (~1.6 V).[1]

-

Solution: The protocol below utilizes Boron Trifluoride Diethyl Etherate (BFEE) as a solvent/electrolyte additive. BFEE lowers the oxidation potential of thiophene via complexation, facilitating polymerization without over-oxidizing/degrading the phenol moiety [1].[1]

Visualization of Polymerization Logic

Figure 1: Electropolymerization pathway. The use of BFEE favors the thiophene coupling pathway over the formation of insulating phenolic oxides.[1]

Experimental Protocol: Potentiostatic Deposition

Objective: Deposit a controlled thickness of the functionalized polymer onto an Indium Tin Oxide (ITO) electrode.

Reagents & Equipment[6][7]

-

Monomer: 4-Thiophen-3-ylmethyl-phenol (10 mM).[1]

-

Solvent: Boron Trifluoride Diethyl Etherate (BFEE) (Purified).[1] Note: BFEE acts as both solvent and supporting electrolyte.

-

Reference Electrode: Ag wire (pseudo-reference) or Ag/AgCl (in 3M NaCl).[1]

-

Counter Electrode: Platinum Wire or Mesh.

-

Working Electrode: ITO Coated Glass (cleaned).[1]

Step-by-Step Methodology

Step 1: Electrode Pre-treatment (Critical for Adhesion) [1]

-

Sonicate ITO slides sequentially in: Detergent water (10 min) → Deionized water (10 min) → Acetone (10 min) → Isopropanol (10 min).[1]

-

Dry under Nitrogen stream.

-

Activation: Treat with UV-Ozone for 15 minutes to remove organic residues and increase surface hydrophilicity.[1]

Step 2: Electrolyte Preparation

-

In a glovebox (or fume hood with strict moisture control), dissolve 19 mg of monomer into 10 mL of BFEE.

-

Why BFEE? Traditional acetonitrile/TBAPF₆ systems require potentials >1.6V, which irreversibly oxidizes the phenol to quinones.[1] BFEE lowers the onset potential to ~1.3V, preserving the -OH functionality [2].[1]

Step 3: Electropolymerization (Potentiostatic Mode)

-

Apply a constant potential of +1.35 V (vs Ag wire).

-

Monitor the Chronoamperometry (Current vs. Time) curve.[1]

-

Initial Spike: Double layer charging.

-

Plateau/Rise: Nucleation and growth of the polymer.

-

-

Stop deposition when charge density reaches 50 mC/cm² (approx. 100 nm thickness).

-

Rinse: Immediately rinse the film with diethyl ether to remove unreacted monomer and BFEE. Do NOT use water yet.

Step 4: Post-Deposition Conditioning

-

Soak the film in 0.1 M TBAPF₆/Acetonitrile solution.

-

Cycle the potential between 0.0 V and +1.0 V (5 cycles) to stabilize the redox behavior (dedoping/doping cycles).

Application: Bio-Functionalization (The "Phenol Advantage")[1]

Once the film is deposited, the pendant phenol groups act as anchors.[1] A common application is creating a Glucose Biosensor .

Protocol: Tyrosinase-Mediated Enzyme Immobilization

Unlike simple physical adsorption, the phenol group allows for cross-linking.[1]

-

Activation: Immerse the polymer film in a phosphate buffer (PBS, pH 7.[1]0) containing Tyrosinase (50 U/mL) .[1]

-

Mechanism: Tyrosinase oxidizes the surface phenols into o-quinones.[1]

-

Coupling: Add the target enzyme (e.g., Glucose Oxidase ) immediately.[1] The amine groups (lysine residues) of Glucose Oxidase react with the surface o-quinones via Schiff base formation or Michael addition.[1]

-

Result: A conductive polymer wire covalently bonded to a sensing enzyme.

Device Architecture: Organic Electrochemical Transistor (OECT)[1]

For drug development applications (e.g., monitoring cell metabolites), this material is best deployed in an OECT configuration.[1]

Figure 2: OECT configuration. The polymer channel changes conductivity upon interaction with the analyte in the electrolyte, amplified by the transistor architecture.[1]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Film is powdery/non-adherent | High water content in solvent | Use anhydrous BFEE; dry monomer in vacuum desiccator.[1] |

| No current increase during polymerization | Monomer oxidation potential not met | Increase potential by 0.1V increments; check Reference Electrode drift. |

| Film is insulating (Brown/Black) | Over-oxidation of phenol | Reduce polymerization potential; switch to Potentiodynamic (CV) mode (-0.2V to 1.4V).[1] |

| Low Sensor Sensitivity | Low density of surface -OH groups | Increase polymerization time to increase surface area (roughness).[1] |

References

-

Sigma-Aldrich. Product Specification: 4-(Thiophen-3-ylmethyl)phenol (CAS 179018-41-8).[1][4]Link[1]

-

Xu, J., et al. "Electrochemical polymerization of thiophene derivatives in boron trifluoride diethyl etherate."[1] European Polymer Journal, 2006.[1] (Contextual grounding for BFEE protocol).

-

Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications."[1] Chemical Reviews, 92(4), 711-738.[1] Link[1]

-

Ozturk, T., et al. "Thiophene-based organic semiconductors."[1][5][6] Topics in Current Chemistry, 2017. Link

(Note: While specific papers on "4-Thiophen-3-ylmethyl-phenol" are rare in open literature, the protocols above are derived from the standard, validated chemistry of 3-substituted thiophene alkyl-phenols used in the references cited.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. openriver.winona.edu [openriver.winona.edu]

- 3. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 4. 4-(Thiophen-3-ylmethyl)phenol AldrichCPR 179018-41-8 [sigmaaldrich.com]

- 5. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Utilizing Polymers Derived from 4-Thiophen-3-ylmethyl-phenol

Foreword: The Strategic Imperative for Novel Organic Semiconductors

The landscape of electronics is on the cusp of a paradigm shift, driven by the demand for flexible, large-area, and low-cost devices. Organic Field-Effect Transistors (OFETs) are at the forefront of this revolution, promising innovations in applications ranging from flexible displays and wearable sensors to biodegradable electronics.[1] The performance of these devices is fundamentally dictated by the properties of the organic semiconductor employed. While significant research has focused on small molecules and homopolymers, a compelling frontier lies in the rational design of copolymers that synergize the advantageous properties of different functional moieties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of OFETs using a polymer derived from the monomer 4-Thiophen-3-ylmethyl-phenol. This monomer offers a unique combination of a thiophene unit, known for its excellent charge transport characteristics, and a phenolic group, which provides a versatile handle for tuning solubility, influencing film morphology, and enabling post-deposition cross-linking for enhanced device stability.[2][3][4]

We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present a framework for robust characterization and data analysis. The aim is to equip the reader not just with a set of instructions, but with a deeper understanding of the interplay between molecular design, device fabrication, and performance outcomes.

Rationale and Molecular Design: Why Poly(4-Thiophen-3-ylmethyl-phenol)?

The selection of 4-Thiophen-3-ylmethyl-phenol as a monomeric unit is a strategic one, rooted in the established principles of organic semiconductor design.

-

The Thiophene Moiety for Charge Transport: Thiophene and its derivatives are cornerstones of organic electronics due to the high charge carrier mobility they can afford.[5][6] The sulfur atom's lone pairs contribute to the π-electron system, facilitating delocalization and intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors.

-

The Phenolic Group for Functional Versatility: The hydroxyl group of the phenol moiety is not a passive component. It offers several key advantages:

-

Solubility and Processability: The polarity of the hydroxyl group can be leveraged to tune the solubility of the resulting polymer in various organic solvents, which is crucial for solution-based deposition techniques like spin-coating.

-

Interfacial Engineering: The phenolic group can interact with the gate dielectric surface, potentially leading to favorable molecular ordering at this critical interface where charge transport occurs.[7] Modification of the dielectric surface is a key strategy for improving OFET performance.[8]

-

Cross-linking and Stability: Phenolic resins are known for their ability to undergo cross-linking.[9][10] This property can be exploited to create more robust and environmentally stable semiconductor films after deposition, addressing a common challenge in organic electronics.[11]

-

By copolymerizing this monomer, we can create a material that combines the excellent charge transport properties of polythiophenes with the processability and stability enhancements offered by the phenolic groups.

Experimental Roadmap: From Monomer to Characterized Device

The development of an OFET using a polymer derived from 4-Thiophen-3-ylmethyl-phenol can be systematically approached in three key stages: Polymer Synthesis, Device Fabrication, and Electrical Characterization.

Figure 1: Experimental workflow for the development of OFETs based on poly(4-Thiophen-3-ylmethyl-phenol).

Detailed Protocols

Synthesis of Poly(4-Thiophen-3-ylmethyl-phenol) via Oxidative Polymerization

Oxidative polymerization is a common and effective method for synthesizing conjugated polymers from electron-rich monomers.[12][13] In this protocol, we will use iron(III) chloride (FeCl₃) as the oxidizing agent.

Materials:

-

4-Thiophen-3-ylmethyl-phenol (monomer)

-

Anhydrous Chloroform (CHCl₃)

-

Iron(III) chloride (FeCl₃)

-

Methanol (MeOH)

-

Ammonia solution (NH₄OH)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Protocol:

-

Monomer Dissolution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of 4-Thiophen-3-ylmethyl-phenol in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the monomer is completely dissolved. The use of an inert atmosphere is crucial to prevent unwanted side reactions with oxygen and moisture.

-

Oxidant Addition: In a separate Schlenk flask, prepare a solution of FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter that influences the molecular weight and properties of the polymer; a ratio of 4:1 is a good starting point.

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution at room temperature while stirring vigorously. The reaction is typically exothermic, and a color change should be observed, indicating the onset of polymerization. Allow the reaction to proceed for a set duration, for example, 24 hours, to ensure a high degree of polymerization.

-

Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. The crude polymer will be a solid.

-

Purification:

-

Filter the crude polymer and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.

-

To remove any remaining iron catalyst, stir the polymer in a dilute ammonia solution for several hours.

-

Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.

-

Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) for 24 hours.

-

-

Characterization: The synthesized polymer should be characterized to determine its molecular weight (e.g., via Gel Permeation Chromatography - GPC) and structural integrity (e.g., via FTIR and NMR spectroscopy).

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

The BGTC architecture is a widely used configuration for OFETs as it allows for the deposition of the semiconductor onto a pre-patterned dielectric and gate, with the source and drain electrodes deposited on top.

Materials:

-

Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm). The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.

-

Synthesized Poly(4-Thiophen-3-ylmethyl-phenol)

-

Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

-

Hexamethyldisilazane (HMDS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Shadow mask for electrode deposition

Protocol:

-

Substrate Cleaning: A pristine substrate surface is paramount for high-performance devices.

-

Sequentially sonicate the Si/SiO₂ substrate in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with UV-ozone for 15 minutes to remove any organic residues and to create a hydrophilic surface.

-

-

Dielectric Surface Modification: To improve the interface between the dielectric and the organic semiconductor, a surface treatment is often necessary.

-

Apply a layer of HMDS to the SiO₂ surface. This can be done either by spin-coating a dilute solution of HMDS in a non-polar solvent or by vapor-phase deposition in a vacuum chamber. HMDS treatment renders the surface hydrophobic, which can promote better molecular ordering of the deposited polymer.

-

-

Polymer Solution Preparation:

-

Dissolve the synthesized Poly(4-Thiophen-3-ylmethyl-phenol) in a suitable organic solvent (e.g., chloroform) to a specific concentration (e.g., 5-10 mg/mL).

-

Stir the solution, potentially with gentle heating, until the polymer is fully dissolved. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

-

-

Thin-Film Deposition via Spin-Coating:

-

Place the HMDS-treated substrate on the chuck of a spin-coater.

-

Dispense the polymer solution onto the center of the substrate.

-